molecular formula C6H9Cl3OSn B14388121 2-(Trichlorostannyl)cyclohexan-1-one CAS No. 88044-15-9

2-(Trichlorostannyl)cyclohexan-1-one

Cat. No.: B14388121
CAS No.: 88044-15-9
M. Wt: 322.2 g/mol
InChI Key: RJEHDOPPYJAVNW-UHFFFAOYSA-K
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Description

2-(Trichlorostannyl)cyclohexan-1-one is an organotin compound featuring a cyclohexanone backbone substituted with a trichlorostannyl (-SnCl₃) group at the 2-position. Organotin compounds, such as stannanes, are known for their roles in cross-coupling reactions (e.g., Stille coupling) and as catalysts, though the specific reactivity and applications of 2-(Trichlorostannyl)cyclohexan-1-one remain underexplored .

Properties

CAS No.

88044-15-9

Molecular Formula

C6H9Cl3OSn

Molecular Weight

322.2 g/mol

IUPAC Name

2-trichlorostannylcyclohexan-1-one

InChI

InChI=1S/C6H9O.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h4H,1-3,5H2;3*1H;/q;;;;+3/p-3

InChI Key

RJEHDOPPYJAVNW-UHFFFAOYSA-K

Canonical SMILES

C1CCC(=O)C(C1)[Sn](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichlorostannyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with trichlorostannane under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the trichlorostannyl group to the cyclohexanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Trichlorostannyl)cyclohexan-1-one may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Trichlorostannyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorostannyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organotin compounds, while oxidation and reduction can lead to the formation of different cyclohexanone derivatives.

Scientific Research Applications

2-(Trichlorostannyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Trichlorostannyl)cyclohexan-1-one involves its interaction with various molecular targets. The trichlorostannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the compound can undergo nucleophilic attack, leading to the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Cyclohexan-1-one Derivatives

Substituent-Driven Functional Differences

The trichlorostannyl group distinguishes 2-(Trichlorostannyl)cyclohexan-1-one from other cyclohexanone analogs, which typically bear amino, aryl, or alkyl substituents. Key comparisons include:

Amino-Substituted Analogs
  • Methoxetamine (MXE): 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one Applications: NMDA receptor antagonist with psychoactive properties; associated with neurotoxicity and fatalities in recreational use . Structural Impact: The ethylamino and methoxyphenyl groups enhance lipophilicity, facilitating blood-brain barrier penetration.
  • Methylamine Ketone: 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one Analytical Characterization: Studied via GC-MS, NMR, and FT-IR; fragmentation patterns aid in forensic identification .

Contrast with Trichlorostannyl Derivative: The -SnCl₃ group introduces metallic character, likely increasing electrophilicity at the carbonyl carbon. This could enhance reactivity in organometallic transformations (e.g., nucleophilic acyl substitutions) but reduce stability under protic or oxidative conditions compared to amino-substituted analogs.

Aryl- and Alkyl-Substituted Analogs
  • 2-(3-Methoxyphenyl)ethyl Derivatives :

    • Examples include 2-(2-(3-methoxyphenyl)ethyl)cyclohexan-1-one.
    • Applications : Synthetic intermediates for bioactive tricyclic compounds; characterized by NMR and HRMS .
  • 2-(4-Oxocyclopent-2-en-1-yl)cyclohexan-1-one (193): Reactivity: Participates in cyclopropanation and Diels-Alder reactions due to conjugated enone system .

Contrast with Trichlorostannyl Derivative :
Aryl/alkyl substituents prioritize electronic conjugation (e.g., resonance stabilization), whereas the -SnCl₃ group may act as a leaving group or ligand in catalytic cycles, diverging synthetic utility.

Analytical and Spectroscopic Considerations

  • Amino/Aryl Analogs: Routinely analyzed via GC-MS, LC-MS, and multi-nuclear NMR. For example, methoxetamine’s ¹H NMR shows distinct aromatic (δ 6.8–7.4 ppm) and ethylamino (δ 1.2–2.6 ppm) signals .
  • Tin-Containing Compound : Expected to exhibit unique spectroscopic signatures:
    • NMR : ¹¹⁹Sn NMR could resolve SnCl₃ coordination geometry.
    • MS : Characteristic isotopic clusters for tin (Sn: 120 amu; natural abundance ~32.6%).

Toxicity and Handling

  • Handling requires stringent PPE and waste management protocols.

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